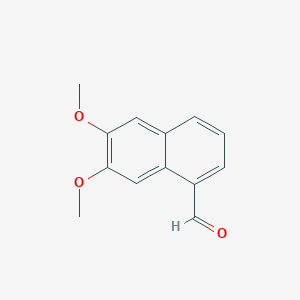
6,7-Dimethoxy-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 6th and 7th positions and an aldehyde group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1-naphthaldehyde typically involves the methoxylation of naphthalene derivatives followed by formylation. One common method includes the reaction of 6,7-dimethoxynaphthalene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6,7-Dimethoxy-1-naphthoic acid.
Reduction: 6,7-Dimethoxy-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a fluorescent probe for detecting aldehydes in biological samples due to its ability to form fluorescent derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-1-naphthaldehyde in biological systems involves its interaction with aldehyde dehydrogenase enzymes, which catalyze the oxidation of the aldehyde group to a carboxylic acid. This reaction is crucial in metabolic pathways where aldehydes are intermediates. The compound’s methoxy groups may also influence its binding affinity and specificity towards certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
4,7-Dimethoxy-1-naphthaldehyde: Similar structure but with methoxy groups at the 4th and 7th positions.
2,3-Dimethoxy-1-naphthaldehyde: Methoxy groups at the 2nd and 3rd positions.
1-Naphthaldehyde: Lacks methoxy groups, making it less reactive in certain substitution reactions.
Uniqueness: 6,7-Dimethoxy-1-naphthaldehyde is unique due to the specific positioning of its methoxy groups, which can significantly influence its chemical reactivity and interaction with biological molecules. This makes it a valuable compound for targeted synthetic and research applications .
Eigenschaften
Molekularformel |
C13H12O3 |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
6,7-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-12-6-9-4-3-5-10(8-14)11(9)7-13(12)16-2/h3-8H,1-2H3 |
InChI-Schlüssel |
CPZRAMSIXPHRAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CC=C2C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


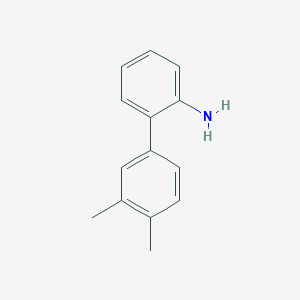

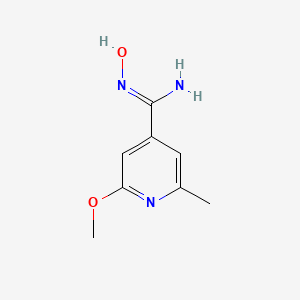
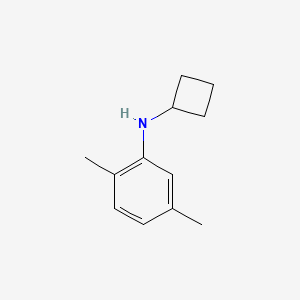
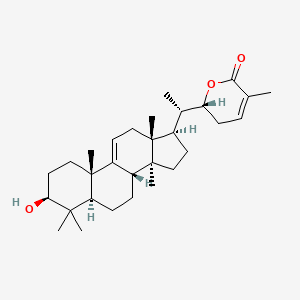
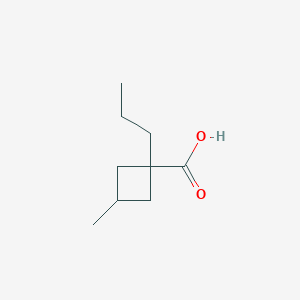
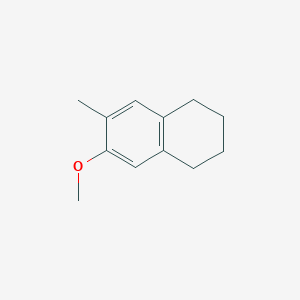
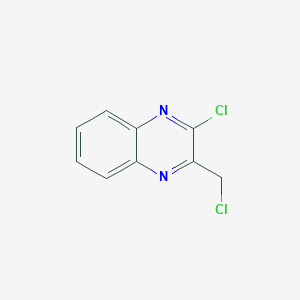
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
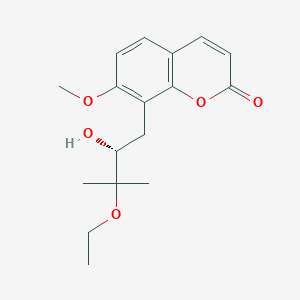
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)
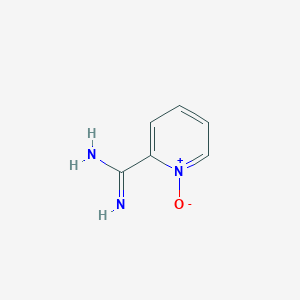
![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13026769.png)
